molecular formula C14H14ClN5O B2840047 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea CAS No. 1795297-42-5

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea

Cat. No.: B2840047
CAS No.: 1795297-42-5
M. Wt: 303.75
InChI Key: FIAGIURGAAGTRW-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea is a synthetic organic compound that features a unique structure combining an imidazo[1,2-b]pyrazole moiety with a chlorophenyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea typically involves multi-step organic synthesis. One common route includes:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyrazole derivative and an imidazole precursor, cyclization can be induced using a dehydrating agent.

    Alkylation: The imidazo[1,2-b]pyrazole core is then alkylated with a suitable ethylating agent to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated imidazo[1,2-b]pyrazole with 2-chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the urea group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-b]pyrazole ring.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-imidazo[1,2-a]pyridin-1-yl)ethyl)-3-(2-chlorophenyl)urea: Similar structure but with an imidazo[1,2-a]pyridine core.

    1-(2-(1H-imidazo[1,2-b]pyridazin-1-yl)ethyl)-3-(2-chlorophenyl)urea: Contains an imidazo[1,2-b]pyridazine core.

Uniqueness

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea is unique due to the presence of the imidazo[1,2-b]pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c15-11-3-1-2-4-12(11)18-14(21)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAGIURGAAGTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C=CN3C2=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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